2-Nitro-4-n-butoxy-5-methoxybenzonitrile
Description
2-Nitro-4-n-butoxy-5-methoxybenzonitrile is a nitrated aromatic compound featuring a benzonitrile core substituted with nitro (-NO₂), methoxy (-OCH₃), and n-butoxy (-O(CH₂)₃CH₃) groups at positions 2, 5, and 4, respectively.
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-butoxy-5-methoxy-2-nitrobenzonitrile |
InChI |
InChI=1S/C12H14N2O4/c1-3-4-5-18-12-7-10(14(15)16)9(8-13)6-11(12)17-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
RXHARMSXBQFBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-nitro-4-n-butoxy-5-methoxybenzonitrile to analogs based on substituent patterns, physicochemical properties, and biological implications inferred from the evidence.
Table 1: Structural and Functional Comparison of Nitro-Substituted Benzonitriles and Related Compounds
Key Observations:
Substituent Effects: The n-butoxy group in the target compound may enhance lipophilicity compared to smaller alkoxy or hydroxy groups in analogs (e.g., 2-hydroxy-4-nitrobenzonitrile) . This could influence membrane permeability in biological systems. The nitro group at position 2 is shared with 5-methoxy-2-nitrobenzoic acid, a compound used in drug synthesis .
Biological Implications: Nitrofuran derivatives like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent bladder carcinogens in rats, inducing 100% tumor incidence via irreversible epithelial lesions after prolonged exposure . However, benzonitriles with nitro groups (e.g., 3-methoxy-4-nitrobenzonitrile) lack carcinogenicity data, suggesting distinct metabolic pathways. Saccharin and tryptophan (non-nitrated promoters) enhance bladder carcinogenesis post-FANFT exposure , but nitro-aromatic compounds likely act as initiators rather than promoters.
Synthetic Utility :
- Nitrobenzonitriles are intermediates in heterocyclic synthesis. For example, 3-methoxy-4-nitrobenzonitrile (>97% purity) is sold for research applications , implying the target compound could serve similar roles.
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